3-Chloro-1,2-propanediol 1-palmitate Exhibits Significantly Reduced Acute Renal Toxicity Relative to Free 3-MCPD in a 90-Day Rat Model
In a 90-day repeated-dose toxicological study, free 3-MCPD caused severe acute renal failure in 20–50% of female rats receiving high doses (29.5 mg/kg b.w./day). In contrast, 3-MCPD palmitate esters did not produce this acute renal toxicity phenotype at equivalent dosing, indicating a distinct safety profile for the esterified form [1].
| Evidence Dimension | Acute renal toxicity (incidence of acute renal failure) |
|---|---|
| Target Compound Data | 0% incidence of acute renal failure (no acute toxicity observed at tested doses) |
| Comparator Or Baseline | Free 3-MCPD: 20–50% incidence of acute renal failure at 29.5 mg/kg b.w./day |
| Quantified Difference | Absolute risk reduction of 20–50 percentage points; esterified form lacks the acute nephrotoxic effect observed with free 3-MCPD |
| Conditions | 90-day repeated-dose oral gavage study in Sprague-Dawley rats |
Why This Matters
This differentiation is critical for researchers modeling chronic 3-MCPD exposure via dietary esters rather than acute free 3-MCPD toxicity.
- [1] Barocelli E, Corradi A, Mutti A, Petronini PG. Comparison between 3-MCPD and its palmitic esters in a 90-day toxicological study. EFSA Supporting Publication. 2011;8(9):EN-187. View Source
